N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-methylbenzohydrazide
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Overview
Description
N’-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-methylbenzohydrazide is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-methylbenzohydrazide typically involves multiple steps:
Formation of Thiazolidinone Core: The initial step involves the condensation of 4-ethylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate undergoes cyclization with α-haloketones to yield the thiazolidinone core.
Butanoyl Substitution: The thiazolidinone core is then reacted with butanoyl chloride in the presence of a base such as triethylamine to introduce the butanoyl group.
Hydrazide Formation: Finally, the compound is treated with 4-methylbenzohydrazide under reflux conditions to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer activity, particularly in inhibiting the growth of cancer cells.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability.
Mechanism of Action
The mechanism of action of N’-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-methylbenzohydrazide involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.
Pathways Involved: The compound can interfere with pathways related to cell proliferation, apoptosis, and inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-[(5Z)-5-(4-Ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-fluorophenyl)propanamide: Similar structure but with a fluorophenyl group instead of the butanoyl and methylbenzohydrazide groups.
4-(5-(4-Ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid: Similar core structure but with a butanoic acid group instead of the hydrazide.
Uniqueness
The uniqueness of N’-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-methylbenzohydrazide lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C24H25N3O3S2 |
---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
N'-[4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]-4-methylbenzohydrazide |
InChI |
InChI=1S/C24H25N3O3S2/c1-3-17-8-10-18(11-9-17)15-20-23(30)27(24(31)32-20)14-4-5-21(28)25-26-22(29)19-12-6-16(2)7-13-19/h6-13,15H,3-5,14H2,1-2H3,(H,25,28)(H,26,29)/b20-15- |
InChI Key |
WODMLIXPUCOAJX-HKWRFOASSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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